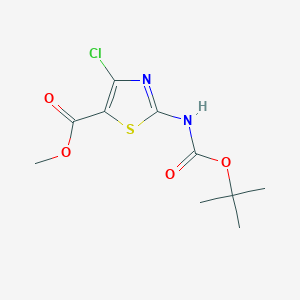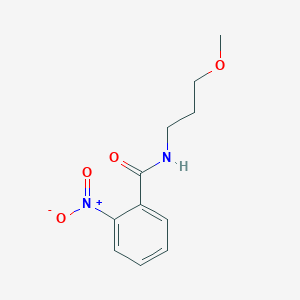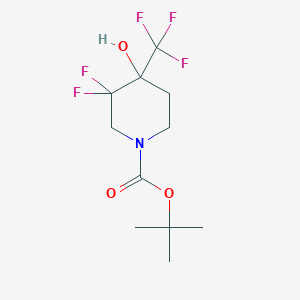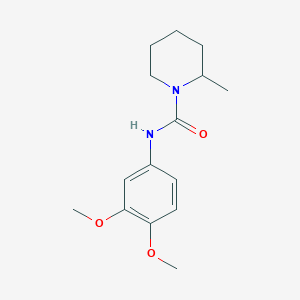
Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family. This compound is characterized by the presence of a thiazole ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group. It is primarily used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 2-chloroacetyl chloride can react with thiourea under basic conditions to form 2-chlorothiazole.
-
Introduction of the Boc-Protected Amino Group: : The amino group is introduced by reacting the thiazole derivative with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures the protection of the amino group, preventing unwanted side reactions during subsequent steps.
-
Esterification: : The carboxylic acid group on the thiazole ring is esterified using methanol and a catalytic amount of acid (e.g., sulfuric acid or hydrochloric acid) to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.
Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The chlorine atom on the thiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted thiazole derivatives.
-
Reduction Reactions: : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
-
Hydrolysis: : The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.
Reduction: LiAlH4 in anhydrous ether is a typical reducing agent.
Hydrolysis: Aqueous solutions of NaOH or HCl are used for hydrolysis reactions.
Major Products
Substituted Thiazoles: Products from nucleophilic substitution reactions.
Alcohols: Products from the reduction of the ester group.
Carboxylic Acids: Products from the hydrolysis of the ester group.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate is used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a valuable building block.
Biology and Medicine
This compound is explored for its potential biological activities. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate this compound for its potential use in developing new pharmaceuticals.
Industry
In the pharmaceutical industry, this compound serves as a precursor for drug synthesis. Its stability and reactivity make it suitable for large-scale production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in further biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-4-methylthiazole-5-carboxylate: Similar structure but with a methyl group instead of chlorine.
Ethyl 2-((tert-butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-((tert-butoxycarbonyl)amino)-4-bromothiazole-5-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate is unique due to the presence of the chlorine atom, which can undergo specific substitution reactions not possible with other halogens. This allows for the synthesis of unique derivatives with potential biological activities.
Properties
IUPAC Name |
methyl 4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S/c1-10(2,3)17-9(15)13-8-12-6(11)5(18-8)7(14)16-4/h1-4H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFPBHPPKRRNMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(S1)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-chlorobenzyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2590993.png)


![2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B2590997.png)



![1-(4-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2591007.png)
![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2591010.png)
![4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2591011.png)
![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}oxane-4-carboxamide](/img/structure/B2591013.png)
![2-(4-fluorophenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2591014.png)
![2-{3-Methyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurinyl}acetamide](/img/structure/B2591015.png)
